Sodium;prop-2-enenitrile;prop-2-enoate
Description
Sodium Prop-2-enoate (sodium acrylate) is the sodium salt of acrylic acid (prop-2-enoic acid), characterized by the carboxylate anion (-COO⁻Na⁺). It is highly water-soluble and widely used in polymer chemistry, particularly in superabsorbent materials and adhesives.
Prop-2-enenitrile (acrylonitrile) is an α,β-unsaturated nitrile with the structure CH₂=CH-CN. Its electron-withdrawing nitrile group enables applications in synthetic polymers (e.g., ABS plastics) and organic synthesis. The compound is volatile and toxic, requiring careful handling.
Prop-2-enoate (acrylate) refers to esters or salts of acrylic acid. For example, methyl prop-2-enoate (methyl acrylate) is an ester derivative (CH₂=CH-COOCH₃) used in coatings, adhesives, and pharmaceuticals. Its reactivity in polymerization and functional group versatility make it industrially significant.
Properties
CAS No. |
27638-19-3 |
|---|---|
Molecular Formula |
C6H6NNaO2 |
Molecular Weight |
147.11 g/mol |
IUPAC Name |
sodium;prop-2-enenitrile;prop-2-enoate |
InChI |
InChI=1S/C3H3N.C3H4O2.Na/c1-2-3-4;1-2-3(4)5;/h2H,1H2;2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI Key |
LLASMQXYSVHCMV-UHFFFAOYSA-M |
Canonical SMILES |
C=CC#N.C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acrylonitrile Production: Acrylonitrile is primarily produced through the ammoxidation of propylene, where propylene reacts with ammonia and oxygen in the presence of a catalyst to form acrylonitrile.
Sodium Acrylate Production: Sodium acrylate can be synthesized by neutralizing acrylic acid with sodium hydroxide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Polymerization: Both acrylonitrile and sodium acrylate undergo polymerization reactions. .
Substitution Reactions: Acrylonitrile can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used for the polymerization of acrylonitrile and sodium acrylate.
Substitution: Sodium cyanide is often used in substitution reactions involving acrylonitrile.
Major Products:
Polyacrylonitrile: Formed from the polymerization of acrylonitrile.
Sodium Polyacrylate: Formed from the polymerization of sodium acrylate.
Scientific Research Applications
Chemistry:
Polymer Science: Sodium polyacrylate is used in the development of superabsorbent polymers for various applications.
Biology and Medicine:
Biomedical Applications: Sodium polyacrylate is used in wound dressings and drug delivery systems due to its biocompatibility and absorbent properties.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Polymerization Mechanism: The polymerization of acrylonitrile and sodium acrylate involves the formation of free radicals, which initiate the chain reaction leading to the formation of long polymer chains
Absorption Mechanism: Sodium polyacrylate absorbs water through hydrogen bonding and ionic interactions, leading to the formation of a gel-like structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Differences:
- Electronic Effects: Prop-2-enenitrile’s nitrile group (-CN) strongly withdraws electrons, enhancing its susceptibility to nucleophilic attack and stabilizing radical intermediates during polymerization . In contrast, prop-2-enoate derivatives (e.g., methyl prop-2-enoate) have electron-withdrawing ester groups that facilitate conjugate additions but reduce electrophilicity compared to nitriles .
- Solid-State Interactions: Prop-2-enenitrile derivatives exhibit strong π-π stacking and dipolar interactions due to aromatic and nitrile moieties, as shown in crystal structures of (2Z)-3-(diphenylamino)phenyl derivatives . Sodium prop-2-enoate, being ionic, forms extensive hydrogen-bonded networks in aqueous environments .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for optimizing the synthesis of prop-2-enenitrile derivatives?
- Methodological Answer : The Knoevenagel condensation is a widely used approach for synthesizing α,β-unsaturated nitriles like prop-2-enenitrile. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or toluene), and catalytic use of amines like piperidine. Reaction progress can be monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization or column chromatography. For reproducibility, document molar ratios, solvent purity, and catalyst concentration .
Q. How can researchers characterize the structural and electronic properties of sodium prop-2-enoate complexes?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR : Analyze and spectra to confirm proton environments and carbon hybridization.
- IR Spectroscopy : Identify carboxylate (COO⁻) stretching vibrations (~1550–1650 cm⁻¹) and nitrile (C≡N) peaks (~2200–2260 cm⁻¹).
- UV-Vis : Detect electronic transitions influenced by conjugation in the prop-2-enoate moiety.
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to correlate with experimental spectral data .
Q. What solvent systems are optimal for studying photophysical properties of prop-2-enenitrile derivatives?
- Methodological Answer : Use polar aprotic solvents (e.g., methanol, DMSO) to minimize hydrogen bonding interference. For time-resolved fluorescence studies, ensure solvent degassing to avoid oxygen quenching. Mixed solvent systems (e.g., water-methanol) can reveal solvatochromic effects; however, note that increased water content may reduce fluorescence intensity due to aggregation, as observed in coumarin-derived nitriles .
Advanced Research Questions
Q. How can hydrogen bonding patterns in sodium prop-2-enoate crystals be systematically analyzed?
- Methodological Answer : Employ X-ray crystallography with software like SHELXL (for refinement) and ORTEP-3 (for visualization). Use graph-set analysis to classify hydrogen bonds (e.g., D—H···A motifs). Compare bond lengths and angles with databases like the Cambridge Structural Database (CSD). For ambiguous cases, pair crystallographic data with DFT-based charge density analysis .
Q. What computational strategies resolve contradictions between experimental and theoretical spectral data for prop-2-enenitrile derivatives?
- Methodological Answer :
- Solvent Modeling : Use implicit solvent models (e.g., PCM or SMD) in DFT calculations to account for solvent polarity effects.
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution.
- Vibronic Coupling : Include Franck-Condon factors in TD-DFT to simulate emission spectra. Discrepancies in quantum yields may arise from unaccounted non-radiative decay pathways .
Q. How should researchers address conflicting data on solvent-induced changes in fluorescence quantum yield?
- Methodological Answer : Conduct a dual-axis analysis:
- Solvent Polarity : Correlate quantum yield with Reichardt’s scale.
- Viscosity Effects : Measure fluorescence lifetimes () to distinguish radiative () vs. non-radiative () decay rates using .
- Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoaggregates in water-rich mixtures that may alter emission properties .
Q. What challenges arise in crystallizing sodium prop-2-enoate derivatives, and how can they be mitigated?
- Methodological Answer : Challenges include polymorphism and solvent inclusion. Strategies:
- Temperature Gradients : Use slow cooling (0.1–0.5°C/min) from saturated solutions.
- Additives : Introduce ionic liquids or crown ethers to stabilize specific crystal faces.
- High-Throughput Screening : Utilize platforms like Crystal16 to test multiple solvent/antisolvent combinations. Validate crystal quality via R-factor (<5%) and residual density maps in SHELXL refinements .
Q. How can researchers ensure reproducibility in synthetic protocols for sodium prop-2-enenitrile-prop-2-enoate complexes?
- Methodological Answer :
- Detailed Documentation : Specify stoichiometry, reaction atmosphere (N₂/air), and stirring rates.
- Analytical Validation : Use triple-phase characterization (NMR, HPLC, elemental analysis) for purity.
- Open Data : Share raw spectral files, crystallographic CIFs, and computational input scripts via repositories like Zenodo. Reference CONSORT-EHEALTH guidelines for methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
